molecular formula C13H17NO3S B2510450 N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide CAS No. 2034331-42-3

N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide

Cat. No. B2510450
CAS RN: 2034331-42-3
M. Wt: 267.34
InChI Key: JIZTZHOGRIPNTE-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide” is a chemical compound . It is also known as BIPES. The molecular formula is C13H17NO3S and the molecular weight is 267.34.

Scientific Research Applications

Benzofuran Derivatives: Natural Sources and Bioactivity

Benzofuran compounds, including N-(1-(benzofuran-2-yl)propan-2-yl)ethanesulfonamide, are ubiquitous in nature and exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have been recognized as potential natural drug lead compounds, with recent discoveries showing promising therapeutic applications. For instance, novel macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity, suggesting their potential as effective therapeutic drugs for hepatitis C disease. Moreover, the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents underscores the significant medicinal value of these compounds. The synthesis of complex benzofuran derivatives through unique methods, such as free radical cyclization cascade and proton quantum tunneling, further emphasizes their potential in drug development and various industrial applications (Yu-hang Miao et al., 2019).

Benzofuran Inhibitors: Patent Review

The review of patents related to benzofuran inhibitors highlights their broad range of biological activity, where some benzofuran derivatives exhibit unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The presence of benzofuran nuclei in a vast number of bioactive natural and synthetic compounds underlines their potent applications in pharmaceuticals, agriculture, and polymers. Recent developments have reported various biological activities of benzofuran compounds, playing a vital role as inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. This review outlines several potent benzofuran derivatives that could serve as potential pro-drugs, with a focus on structure-activity relationships (SAR) and the effect of specific functional groups on the activity of benzofuran compounds (K. Dawood, 2019).

Benzofuran as an Antimicrobial Scaffold

Benzofuran and its derivatives have emerged as promising structures for antimicrobial agents, suitable for the treatment of microbial diseases. The unique structural features of benzofuran, coupled with its wide array of biological activities, make it a privileged structure in the field of drug discovery. The review systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents, aiding researchers in developing SAR on these derivatives as antimicrobial drugs (Asha Hiremathad et al., 2015).

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-18(15,16)14-10(2)8-12-9-11-6-4-5-7-13(11)17-12/h4-7,9-10,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZTZHOGRIPNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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